Cetirizine hydrochloride, the active metabolite of hydroxyzine, is a second-generation piperazine antihistamine. [] Its primary role in scientific research stems from its selective antagonism of peripheral histamine H1 receptors. [, , ] While widely recognized for its therapeutic applications in managing allergic conditions, this analysis focuses on its utilization in various scientific research domains.
Cetirizine dihydrochloride is derived from piperazine and is classified as a selective antagonist of the H1 histamine receptor. It is a metabolite of hydroxyzine, another antihistamine drug. The compound is synthesized in various pharmaceutical formulations, including tablets, syrups, and chewable forms.
The synthesis of cetirizine dihydrochloride involves several steps, typically starting from 4-chlorobenzhydryl piperazine. A notable method includes the reaction of 4-chlorobenzhydryl piperazine with sodium chloroacetate under basic conditions to form cetirizine. The process can be simplified using ion-exchange techniques to remove sodium salts from the reaction mixture, followed by acidification to yield the dihydrochloride salt form.
Cetirizine dihydrochloride has a molecular formula of and a molecular weight of approximately 388.89 g/mol. The structure consists of a piperazine ring linked to a benzhydryl group, with two hydrochloride ions associated with the molecule.
The primary chemical reactions involved in the synthesis of cetirizine dihydrochloride include:
These reactions are typically monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) methods for yield assessment and impurity identification .
Cetirizine dihydrochloride exerts its effects by selectively inhibiting H1 histamine receptors in peripheral tissues. This action reduces symptoms associated with allergic responses, including sneezing, itching, and nasal congestion.
Analytical techniques such as HPLC are utilized to assess purity levels and detect any process-related impurities that may arise during synthesis .
Cetirizine dihydrochloride is widely used in clinical settings for:
Cetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) is a zwitterionic second-generation antihistamine, featuring a carboxylate anion and a protonated piperazinyl cation within its molecular architecture. This dual-charge configuration enables unique solubility properties: high solubility in aqueous environments (∼100 mg/mL in water) and limited solubility in organic solvents like acetone. The zwitterionic nature stabilizes the molecule across physiological pH ranges (4-8), minimizing pH-dependent degradation and enhancing bioavailability. The carboxylic acid group engages in electrostatic interactions with biological targets, while the piperazine ring contributes to conformational flexibility. Solid-state stability studies reveal negligible decomposition under standard storage conditions (25°C/60% RH), attributable to strong ionic crystal lattice forces [2] [5] [7].
Table 1: Key Physicochemical Properties of Cetirizine Dihydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₁H₂₅ClN₂O₃·2HCl | [4] [5] |
Molecular Weight | 461.81 g/mol | [4] [5] |
Water Solubility | ~100 mg/mL | [7] |
pKa (Carboxyl Group) | 2.9 | [7] |
pKa (Piperazine Group) | 8.0 | [7] |
Degradation Temperature | >224°C | [6] |
Industrial synthesis begins with 4-chlorobenzhydryl bromide, which undergoes nucleophilic substitution with piperazine to form 1-[(4-chlorophenyl)phenylmethyl]piperazine. This intermediate reacts with ethylene oxide to yield 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol, followed by Williamson ether synthesis with chloroacetic acid. The final step involves dihydrochloride salt formation in acetone-hydrochloric acid, yielding cetirizine dihydrochloride with 87.9% efficiency. Critical process controls include:
X-ray diffraction confirms a monoclinic crystal system (space group P2₁/c) stabilized by hydrogen-bonding networks between protonated piperazine nitrogens (N⁺–H), chloride anions (Cl⁻), and carboxylate groups (O=C–O⁻). Three polymorphs are documented:
Cetirizine exhibits nanomolar affinity for human histamine H1 receptors (H1R), with significant enantiomeric divergence:
This 12-fold affinity difference originates from thermodynamic binding distinctions:
Mutation of Lys191→Ala in H1R reduces levocetirizine affinity 3.6-fold by disrupting hydrophobic packing, while (S)-cetirizine affinity drops 6.2-fold due to lost electrostatic stabilization [2].
Table 2: Thermodynamic Binding Parameters at H1 Receptors (25°C)
Compound | ΔG° (kJ/mol) | ΔH° (kJ/mol) | –TΔS° (kJ/mol) | Kᵢ (nM) |
---|---|---|---|---|
Levocetirizine | –50.2 | –58.0 | +7.8 | 3.31 |
(S)-Cetirizine | –43.1 | –48.0 | +4.9 | 39.1 |
Levocetirizine (K191A) | –46.5 | –65.2 | +18.7 | 11.9 |
Cetirizine’s zwitterion limits blood-brain barrier (BBB) penetration:
Advanced computational models predict cetirizine’s pharmacodynamics:
Table 3: QSAR Model Performance Metrics
Model Type | Descriptors | R²/Accuracy | Application Scope |
---|---|---|---|
CoMFA | Steric, Electrostatic Fields | 0.89 | Affinity Prediction |
ANN | PSA, LogP, Dipole Moment | 0.92 | Binding Energy Estimation |
LS-SVM | Van der Waals Volume, Charge | 94% | Enantiomer Selectivity Screening |
These models enable virtual screening of cetirizine analogs, accelerating antihistamine development [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7